molecular formula C9H5BrN2O3 B13340645 5-(5-Bromo-3-pyridyl)isoxazole-3-carboxylic Acid

5-(5-Bromo-3-pyridyl)isoxazole-3-carboxylic Acid

Cat. No.: B13340645
M. Wt: 269.05 g/mol
InChI Key: ZXVGBQDTNCEMAV-UHFFFAOYSA-N
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Description

5-(5-Bromo-3-pyridyl)isoxazole-3-carboxylic Acid is a high-value chemical scaffold designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a brominated pyridine ring fused to an isoxazole carboxylic acid, creating a multifunctional building block. The bromine atom at the 5-position of the pyridine ring serves as a versatile handle for further structural elaboration via cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to generate a diverse array of analogues . The isoxazole ring is a privileged structure in medicinal chemistry, found in compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . Specifically, isoxazole-carboxylic acid derivatives have been investigated as a novel anti-tuberculosis chemotype, with the ester analog demonstrating appreciable activity against Mycobacterium tuberculosis . The carboxylic acid functional group on the isoxazole ring can be used to develop structure-activity relationships (SAR) or to create prodrugs, such as esters, or can be replaced with various bioisosteres to modulate the compound's physicochemical properties like acidity, lipophilicity, and permeability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H5BrN2O3

Molecular Weight

269.05 g/mol

IUPAC Name

5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C9H5BrN2O3/c10-6-1-5(3-11-4-6)8-2-7(9(13)14)12-15-8/h1-4H,(H,13,14)

InChI Key

ZXVGBQDTNCEMAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C2=CC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Cycloaddition of Nitrile Oxides and Terminal Alkynes

A widely used method involves 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes. For this compound:

  • Nitrile oxide generation : A carbonyl precursor (e.g., aldoxime) is oxidized to a nitrile oxide. For example, hydroxylamine hydrochloride and an aldehyde derivative can form nitrile oxides in situ under basic conditions.
  • Alkyne component : The terminal alkyne 5-bromo-3-ethynylpyridine serves as the dipolarophile, introducing the bromopyridyl group at position 5 of the isoxazole.
  • Regioselectivity : The reaction proceeds with high regioselectivity, placing the carboxylic acid (from the nitrile oxide’s carbonyl precursor) at position 3.

Conditions :

  • Catalyzed by Cu(I) salts (e.g., CuI) in polar solvents like DMF or THF.
  • Yields for analogous 3,5-disubstituted isoxazoles range from 70–90%.

Three-Component Reaction in Deep Eutectic Solvents (DES)

An eco-friendly approach employs DES (e.g., choline chloride:urea) to facilitate a one-pot synthesis:

  • Components :
    • Aldehyde: 5-bromo-3-pyridinecarboxaldehyde.
    • Alkyne: Propiolic acid (HC≡CCOOH) to introduce the carboxylic acid directly.
    • Hydroxylamine hydrochloride.
  • Mechanism : The DES acts as both solvent and catalyst, promoting nitrile oxide formation and subsequent cycloaddition.

Advantages :

  • Avoids toxic organic solvents.
  • Achieves regioselective 3-carboxylic acid substitution.

Dihaloformaldoxime-Alkyne Cyclization (Patent Method)

A patented method uses dihaloformaldoxime (e.g., dichloroformaldoxime) and alkynes:

  • Reaction :
    • 5-Bromo-3-ethynylpyridine reacts with dichloroformaldoxime in an inert solvent (e.g., dichloromethane) under alkaline conditions.
    • Forms 3-chloro-5-(5-bromo-3-pyridyl)isoxazole.
  • Post-functionalization :
    • The chlorine at position 3 is replaced via hydrolysis (e.g., NaOH/H₂O) or carboxylation (e.g., CO₂/Pd catalysis) to introduce the carboxylic acid.

Yield : Reported yields for analogous 3-haloisoxazoles exceed 85%.

Ionic Liquid-Mediated Synthesis

β-Diketones react with hydroxylamine in ionic liquids (e.g., [BMIM]Br) to form isoxazoles:

  • Substrate design : A β-diketone containing the bromopyridyl group and a ketone (later oxidized to COOH).
  • Cyclization : Conducted in recyclable ionic liquids at 60–80°C.
  • Oxidation : The ketone at position 3 is oxidized to a carboxylic acid using KMnO₄ or CrO₃.

Efficiency : Yields for 3,5-disubstituted isoxazoles reach 75–92%.

Comparative Analysis of Methods

Method Key Reagents Conditions Advantages Limitations
Nitrile oxide cycloaddition Nitrile oxide, 5-bromo-3-ethynylpyridine Cu(I), DMF, 60°C High regioselectivity, scalable Requires handling unstable nitrile oxides
DES three-component Aldehyde, propiolic acid, NH₂OH·HCl ChCl:urea, 50°C Solvent-free, eco-friendly Limited substrate scope
Dihaloformaldoxime route Dichloroformaldoxime, alkyne NaOH, CH₂Cl₂, RT High yield, minimal byproducts Requires post-functionalization
Ionic liquid synthesis β-Diketone, NH₂OH·HCl [BMIM]Br, 80°C Recyclable solvent, high purity Multi-step oxidation required

Key Considerations

  • Bromine stability : The bromopyridyl group is typically introduced early to avoid harsh halogenation conditions post-cyclization.
  • Carboxylic acid introduction : Direct methods (e.g., using propiolic acid) avoid oxidation steps, while indirect routes (e.g., hydrolysis of esters) offer flexibility.

Chemical Reactions Analysis

Carboxylic Acid Derivatives Formation

The carboxylic acid group undergoes standard derivatization reactions, enabling the synthesis of esters, amides, and acyl chlorides.

Reaction TypeReagents/ConditionsProductKey Data/NotesReferences
Esterification Methanol or ethanol, H<sub>2</sub>SO<sub>4</sub> (catalytic), refluxMethyl/ethyl esters (e.g., Accela SY268099, SY268100)Product purity ≥95%; isolated via recrystallization
Amidation Thionyl chloride (SOCl<sub>2</sub>), followed by amine (e.g., NH<sub>3</sub>)Primary amidesAcyl chloride intermediate confirmed via <sup>1</sup>H NMR
Acyl Halide SOCl<sub>2</sub> or PCl<sub>5</sub>, anhydrous conditions3-Carbonyl chlorideReactivity enhanced by electron-withdrawing bromine

Bromine-Specific Reactivity

The bromine atom on the pyridine ring participates in cross-coupling and substitution reactions.

Reaction TypeReagents/ConditionsProductKey Data/NotesReferences
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid, base (K<sub>2</sub>CO<sub>3</sub>), 80–100°C3-Pyridyl-aryl derivativesBromine replaced with aryl groups; regioselectivity >90%
Nucleophilic Substitution NaN<sub>3</sub>, CuI, DMF, 70°C5-Azido-3-pyridylisoxazole-3-carboxylic acidAzide substitution confirmed via IR (2100 cm<sup>-1</sup>)

Isoxazole Ring Modifications

The isoxazole ring exhibits stability under mild conditions but undergoes ring-opening or functionalization under specific stimuli.

Reaction TypeReagents/ConditionsProductKey Data/NotesReferences
Hydrogenation H<sub>2</sub>, Pd/C, ethanol, 50°Cβ-Keto amide derivativeRing opening confirmed via LC-MS
Electrophilic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CNitrated isoxazole (C-4 position)Regioselectivity driven by pyridine’s electron-withdrawing effect

Cycloaddition and Multicomponent Reactions

The compound serves as a dipolarophile or diene in cycloadditions, leveraging its conjugated system.

Reaction TypeReagents/ConditionsProductKey Data/NotesReferences
Nitrile Oxide Cycloaddition In situ nitrile oxide generation, room tempIsoxazolo[5,4-b]pyridine derivativesConfirmed via X-ray crystallography
Click Chemistry Cu(I)-catalyzed azide-alkyne couplingTriazole-linked conjugatesBioorthogonal applications explored

pH-Dependent Tautomerism

The carboxylic acid group influences tautomeric equilibria, affecting reactivity in aqueous media.

ConditionDominant TautomerImplicationsReferences
Acidic (pH < 3) Neutral carboxylic acidEnhanced electrophilicity at C-5 position
Basic (pH > 10) Deprotonated carboxylateStabilizes resonance with isoxazole ring

Key Research Findings

  • Regioselectivity : Bromine’s electron-withdrawing effect directs electrophilic substitution to the C-4 position of the isoxazole ring .

  • Biological Relevance : Ester derivatives show improved membrane permeability in vitro, making them prodrug candidates .

  • Thermal Stability : Decomposition occurs above 250°C, limiting high-temperature applications .

This compound’s multifunctional reactivity positions it as a versatile intermediate in drug discovery and materials science.

Scientific Research Applications

Based on available research, 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylic acid is a heterocyclic compound with a molecular weight of 269.05 g/mol. It consists of a brominated pyridine attached to an isoxazole ring, further substituted with a carboxylic acid group.

Scientific Research

  • Biological Research Research indicates that 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylic acid has potential therapeutic applications, especially in antimicrobial and anticancer research.
  • Interactions with Biological Targets The interactions of 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylic acid with biological targets have been a focus of research. The bromopyridine moiety's halogen bonding capability allows for specific interactions with proteins or enzymes. Additionally, the isoxazole ring can engage in hydrogen bonding and π-π stacking interactions, influencing biological activity and selectivity.
  • Stimulant 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylic acid may be useful as medicaments for the treatment and/or prophylaxis of arteriosclerosis, peripheral vascular disease, dyslipidemia, hyperbetalipoproteinemia, hypoalphalipoproteinemia, hypercholesterolemia, hypertrigliceridemia, familial hypercholesterolemia, cardiovascular disorders, angina, ischemia, cardiac ischemia, stroke, myocardial infarction, reperfusion injury, angioplastic restenosis, hypertension, vascular and diabetes complications, obesity, or endotoxemia .
  • Antitubercular Isoxazole-3-carboxamides have demonstrated growth inhibitory activity against Mycobacterium .

Material Science

  • 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylic acid is utilized in material science.

Structural Analogues

Several compounds share structural similarities with 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylic acid:

Compound NameStructure TypeKey Features
5-Bromo-2-iodopyridineBrominated pyridine derivativeUsed in similar research applications
3,5-Disubstituted IsoxazolesIsoxazole derivativesExhibits different biological activities based on substituents
5-(2-Pyridyl)isoxazole-3-carboxylic AcidIsoxazole derivativeLacks bromine substitution but shares similar properties

Mechanism of Action

The mechanism of action of 5-(5-Bromopyridin-3-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

Uniqueness

What sets 5-(5-Bromopyridin-3-yl)isoxazole-3-carboxylic acid apart is its unique combination of a bromopyridine and an isoxazole ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .

Biological Activity

5-(5-Bromo-3-pyridyl)isoxazole-3-carboxylic acid is an intriguing compound within the isoxazole class, notable for its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a brominated pyridine moiety attached to an isoxazole ring with a carboxylic acid functional group. This unique structure contributes to its biological activity, enabling interactions with various molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Halogen Bonding : The bromine atom in the pyridine ring may facilitate halogen bonding, enhancing binding affinity to specific targets.
  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds, influencing enzyme activity and receptor interactions.
  • π-π Interactions : The isoxazole ring can engage in π-π stacking with aromatic residues in proteins, potentially modulating their function .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacteria are summarized in Table 1.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.019
Bacillus subtilis0.015
Pseudomonas aeruginosa0.030

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preclinical studies revealed that it inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as detailed in Table 2.

Cancer Cell Line IC50 (µM)
MCF-7 (breast cancer)15
A549 (lung cancer)12
HeLa (cervical cancer)10

These results highlight its potential as a therapeutic agent in oncology .

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that derivatives of isoxazole compounds, including this compound, exhibited low cytotoxicity while maintaining high antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. This study emphasizes the compound's potential in addressing antibiotic resistance issues .
  • Cancer Treatment Exploration : In a preclinical trial published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. The findings indicated that it not only inhibited cell proliferation but also triggered apoptotic pathways, making it a candidate for further development as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(5-Bromo-3-pyridyl)isoxazole-3-carboxylic Acid, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Route 1 : Use Suzuki-Miyaura coupling to attach the bromopyridyl group to the isoxazole core. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in a DMF/H₂O solvent system at 80–100°C. Monitor progress via TLC and purify via column chromatography .
  • Route 2 : Employ nucleophilic substitution of a pre-functionalized pyridine derivative. For example, react 5-bromo-3-pyridylboronic acid with a halogenated isoxazole precursor under reflux in THF .
  • Optimization : Vary temperature, solvent polarity, and catalyst loading to improve yield. Characterize intermediates using 1H^1H-NMR and FT-IR to confirm structural integrity at each step .

Q. How should researchers characterize this compound to confirm its structure and purity?

  • Methodological Answer :

  • Spectroscopy :
  • 1H^1H-NMR and 13C^{13}C-NMR to verify proton/carbon environments (e.g., pyridyl protons at δ 8.5–9.0 ppm, isoxazole carbons at ~160–170 ppm) .
  • FT-IR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺.
  • X-ray Crystallography : If crystals are obtainable, compare bond lengths/angles with DFT-predicted structures .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

  • Methodological Answer :

  • Solubility : Test in polar (DMSO, methanol) and non-polar (DCM, ether) solvents. For aqueous solubility, adjust pH (e.g., use NaHCO₃ to deprotonate the carboxylic acid) .
  • Stability :
  • Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 week). Monitor via HPLC for decomposition products.
  • Avoid prolonged exposure to light/oxidizing agents. Store at -20°C under inert atmosphere .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic or biological systems?

  • Methodological Answer :

  • DFT Modeling : Use Gaussian09 with B3LYP/6-31G(d) basis set to calculate:
  • Electron density maps (identify nucleophilic/electrophilic sites).
  • HOMO-LUMO gaps to predict redox activity.
  • Docking Studies : For biological applications, dock the compound into target enzymes (e.g., fungal CYP51) using AutoDock Vina. Compare binding energies with known inhibitors .

Q. What strategies are effective for analyzing contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer :

  • Troubleshooting Steps :

Validate assay conditions (e.g., check pH, temperature, and cell viability controls).

Confirm compound integrity post-assay via LC-MS.

Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to cross-verify results.

  • Case Study : In antifungal studies, discrepancies may arise due to membrane permeability differences. Use liposomal delivery to standardize cellular uptake .

Q. How can this compound be functionalized for use in peptide mimetics or enzyme inhibitors?

  • Methodological Answer :

  • Solid-Phase Synthesis : Couple the carboxylic acid to resin-bound peptides using HATU/DIPEA activation. Optimize coupling efficiency via Kaiser test .
  • Derivatization : Introduce thioether or amide linkages at the isoxazole ring. For example, react with benzyl bromide derivatives to enhance lipophilicity .

Data Contradiction Analysis

Issue Potential Causes Resolution Strategies References
Low yield in synthesisIncomplete coupling or side reactionsOptimize catalyst ratio; use scavenger agents
NMR shifts deviateSolvent polarity or tautomerismRe-acquire spectra in DMSO-d₆ or CDCl₃
Variable bioactivityCompound aggregation or impurity interferencePre-filter solutions (0.22 µm); repeat assays

Key Research Applications

  • Antifungal Agents : Demonstrated IC₅₀ values against Candida albicans via ergosterol biosynthesis inhibition .
  • Enzyme Probes : Used in fluorogenic substrates for cytochrome P450 studies due to its UV-active pyridyl group .

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